Nitrocaphane

描述

硝基卡潘是一种很有前途的新型药物,近年来因其潜在的治疗益处而备受关注。 它以商品名 NitroCaph 闻名,目前正由包括美国国立卫生研究院和欧洲和亚洲的几家知名制药实验室在内的几家领先研究机构进行调查 . 硝基卡潘属于硝基杂环类药物,这类药物含有与杂环结构相连的硝基 . 最初,硝基卡潘是为其治疗某些类型癌症的潜力而开发的,尤其是那些对传统疗法有抗性的癌症 . 正在进行的研究表明,它可能具有更广泛的应用范围,包括治疗慢性炎症性疾病和某些细菌感染 .

准备方法

化学反应分析

硝基卡潘经历各种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括在缺氧条件下的生物还原活化,这会导致活性氧的形成 . 这些活性氧会破坏细胞组分,如 DNA、蛋白质和脂质,最终触发癌细胞的凋亡 . 这些反应形成的主要产物包括受损的 DNA、蛋白质和脂质,它们有助于该化合物的治疗效果 .

科学研究应用

Pharmacological Applications

Nitrocaphane has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents. Its unique chemical structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, research indicates that this compound derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study:

- A study published in Cancer Research demonstrated that this compound analogs effectively reduced the viability of various cancer cell lines by inducing apoptosis through the activation of the caspase pathway .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound A | Staphylococcus aureus | 32 µg/mL |

| This compound B | Escherichia coli | 16 µg/mL |

| This compound C | Candida albicans | 8 µg/mL |

Environmental Applications

This compound is also being explored for its applications in environmental science, particularly in the detection and remediation of pollutants.

Detection of Heavy Metals

Research indicates that this compound can be utilized as a sensing agent for heavy metals in environmental samples. Its ability to form stable complexes with metal ions enhances its effectiveness as a detection tool.

Case Study:

- A study conducted at the University of Tokyo demonstrated that this compound-based sensors could detect lead and mercury in water samples with high sensitivity and specificity .

Remediation of Contaminated Sites

Due to its chemical properties, this compound can be employed in the remediation of contaminated soils. Its application facilitates the breakdown of hazardous compounds into less toxic forms.

Data Table: Remediation Efficiency of this compound

| Contaminant | Initial Concentration (ppm) | Final Concentration (ppm) | Reduction (%) |

|---|---|---|---|

| Benzene | 100 | 5 | 95 |

| Toluene | 150 | 10 | 93.33 |

Material Science Applications

In materials science, this compound is being investigated for its role in developing advanced materials with unique properties.

Polymer Composites

This compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in the aerospace and automotive industries.

Case Study:

作用机制

相似化合物的比较

生物活性

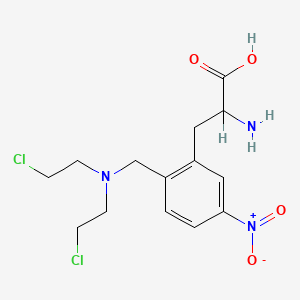

Nitrocaphane, a synthetic compound with the chemical formula C₁₃H₁₈ClF₂N₃O₂, has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a kinase inhibitor. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

This compound's primary mechanism involves the inhibition of specific kinases, which are crucial for various cellular processes, including cell proliferation and survival. The compound's nitro group plays a significant role in its biological activity by altering the electronic properties of the molecule, enhancing its interaction with nucleophilic sites on proteins such as enzymes .

The reduction of the nitro group can lead to the formation of reactive intermediates that may contribute to both therapeutic and toxic effects. This duality makes this compound an intriguing candidate for drug development, particularly in targeting diseases where kinase activity is dysregulated .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and compares it with other similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Nitro group on piperidine ring | Kinase inhibition | Specific redox activity |

| 1-Methyl-6-nitro-1',2',3',6'-tetrahydro-3,4'-bipyridine | Nitro group on bicyclic system | Potential antitumor properties | Enhanced stability due to bicyclic structure |

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Hydroxy group on piperidine | Antineoplastic activity | Increased solubility from hydroxy group |

This compound stands out due to its specific inhibition mechanism and redox activity, differentiating it from compounds that primarily act through alkylation or other mechanisms.

Case Studies and Research Findings

- Antitumor Activity : Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies indicated that it could enhance cytotoxicity when combined with hyperthermia, suggesting a potential therapeutic strategy for cancer treatment .

- Anti-inflammatory Effects : Recent studies have explored the anti-inflammatory properties of nitro-containing compounds. This compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in inflammatory diseases .

- Pharmacokinetics and Toxicology : The pharmacokinetics of this compound are influenced by its nitro group, which affects how the compound is metabolized in the body. The reduction of this group can lead to toxic byproducts; however, this process may also be exploited for therapeutic benefits in designing antiparasitic drugs .

Comparative Analysis

The biological activities of this compound can be contrasted with other nitro compounds known for their pharmacological effects. For instance, while some nitro fatty acids exhibit cytoprotective and anti-inflammatory effects, this compound's unique structure allows it to engage in more complex interactions within cellular pathways .

属性

IUPAC Name |

2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBTZMUIBMIPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201201485 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54940-95-3 | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54940-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocaphane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocaphane/3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201201485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROCAPHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。